molecular formula C15H20N6O4S B15210484 (4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide CAS No. 57817-98-8

(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B15210484
CAS No.: 57817-98-8
M. Wt: 380.4 g/mol
InChI Key: YJNTVNWNMXWUEH-DCAQKATOSA-N
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Description

(4R)-3-(5-Oxo-L-prolyl-L-histidyl)-1,3-thiazolidine-4-carboxamide is a synthetic thiazolidine derivative featuring a dipeptide moiety (L-prolyl-L-histidyl) linked to a 1,3-thiazolidine-4-carboxamide core. The (4R) stereochemistry is critical for its bioactivity, as chiral centers often dictate molecular interactions with biological targets.

Properties

CAS No.

57817-98-8

Molecular Formula

C15H20N6O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C15H20N6O4S/c16-13(23)11-5-26-7-21(11)15(25)10(3-8-4-17-6-18-8)20-14(24)9-1-2-12(22)19-9/h4,6,9-11H,1-3,5,7H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24)/t9-,10-,11-/m0/s1

InChI Key

YJNTVNWNMXWUEH-DCAQKATOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CSC[C@H]3C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CSCC3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves several steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteine with an aldehyde or ketone.

    Coupling Reactions: The final compound is formed by coupling the synthesized rings through peptide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Amide and thioamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Biotechnology: It can be used in the development of biotechnological applications, such as biosensors.

Mechanism of Action

The mechanism of action of ®-3-((S)-3-(1H-Imidazol-4-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanoyl)thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, the pyrrolidine ring can mimic proline residues in proteins, and the thiazolidine ring can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Pidotimod [(4R)-3-(5-Oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic Acid]

  • Structure : Shares the (4R)-thiazolidine-4-carboxylic acid core and 5-oxo-L-prolyl group but lacks the L-histidyl residue .
  • Pharmacology: Clinically used as an immunomodulator (ATC code: L03AX05) to enhance immune response in respiratory infections .
  • Molecular weight: 244.27 g/mol (Pidotimod) vs. higher for the target compound due to histidyl addition .

Cysteine-Reactive Thiazolidine Tags (e.g., ATC Tag)

  • Structure : Contains a thiazolidine ring formed via aldehyde-cysteine coupling but lacks the prolyl-histidyl chain .
  • Function : Used for selective enrichment of cysteine-containing peptides in proteomics.
  • Key Differences :
    • The target compound’s dipeptide substituent may enhance stability or target specificity compared to simpler tags .

Silane Esters/Amides (e.g., (4R)-N-[bis(trimethylsilyl)methyl]-2-oxo-1,3-thiazolidine-4-carboxamide)

  • Application : Used in cosmetics for UV protection and anti-aging.
  • Key Differences :
    • Silane substituents increase lipophilicity, favoring dermal absorption, whereas the target compound’s polar histidyl group may improve aqueous solubility .

EAAT2 Inhibitors (e.g., (2S,4R)-2-amino-4-(3-(2,2-diphenylethylamino)-3-oxopropyl)pentanedioic acid)

  • Structure : Shares the (4R) configuration but has a glutamic acid backbone instead of a thiazolidine ring .
  • Pharmacology: Inhibits excitatory amino acid transporter 2 (EAAT2) with high selectivity.
  • Key Differences :
    • The thiazolidine core in the target compound may confer distinct metabolic stability or binding kinetics compared to glutamate analogs .

Triazine-Thiazolidine Derivatives (e.g., 4LI ligand)

  • Structure : Combines thiazolidine-4-carboxamide with a triazine-piperazine group .
  • Application : Likely targets kinase or receptor signaling pathways.
  • Key Differences :
    • The target compound’s simpler structure may reduce off-target effects compared to complex triazine derivatives .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Application Reference
Target Compound 1,3-thiazolidine-4-carboxamide L-prolyl-L-histidyl, (4R) ~450 (estimated) Under investigation N/A
Pidotimod 1,3-thiazolidine-4-carboxylic acid L-prolyl, (4R) 244.27 Immunomodulation
ATC Tag 1,3-thiazolidine Acryloyl, thioproline ~300 (estimated) Proteomics
Silane Amide (Example 3) 2-oxo-1,3-thiazolidine Bis(trimethylsilyl)methyl 482.55 Cosmetic UV protection
EAAT2 Inhibitor (Compound 2k) Glutamic acid Diphenylethylamino, (2S,4R) ~400 (estimated) Neuropharmacology
4LI Ligand 1,3-thiazolidine-4-carboxamide Triazine-piperazine 741.34 Kinase/receptor inhibition

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